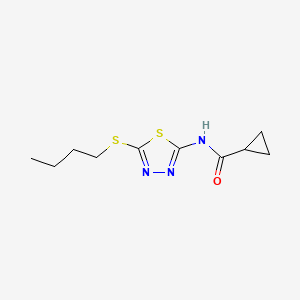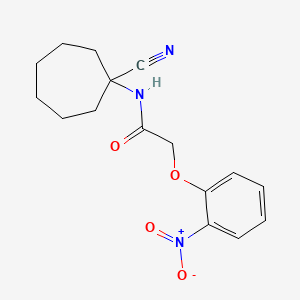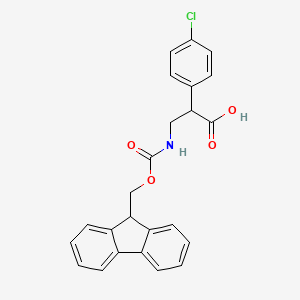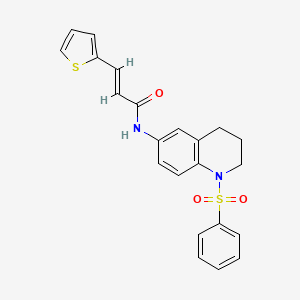
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include its spectroscopic properties and reactivity .Mécanisme D'action
The precise mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the modulation of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA) and play a key role in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research. In addition to its analgesic and anxiolytic effects, this compound has also been shown to possess anticonvulsant, sedative, and muscle relaxant properties. Furthermore, this compound has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity and can be useful in studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential for off-target effects and toxicity at high doses. Therefore, careful dose titration and toxicity testing should be performed before using this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity for GABA-A receptors. Another area of interest is the investigation of this compound's potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Furthermore, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce potential side effects. Overall, this compound holds great promise as a potential therapeutic agent for various diseases and disorders, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves the reaction of 5-(butylthio)-1,3,4-thiadiazole-2-amine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization or column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In the field of neuroscience, this compound has been found to exhibit analgesic and anxiolytic effects by acting as a positive allosteric modulator of GABA-A receptors. In addition, this compound has also been shown to possess anticonvulsant properties and may be useful in the treatment of epilepsy.
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-2-3-6-15-10-13-12-9(16-10)11-8(14)7-4-5-7/h7H,2-6H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTSGSQLPNEAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)


![ethyl 2-(8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2854900.png)



![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2854905.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2854910.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2854912.png)
